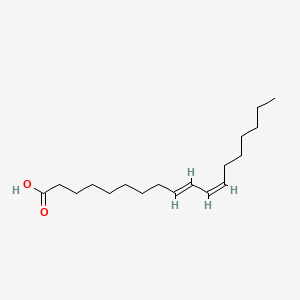
9,11-Octadecadienoic acid, (9E,11Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rumenic acid, also known as rumenate or C9T11 cla, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Rumenic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Rumenic acid has been detected in multiple biofluids, such as blood and urine. Within the cell, rumenic acid is primarily located in the membrane (predicted from logP) and cytoplasm. Rumenic acid can be converted into (9Z, 11E)-octadecadienoyl-CoA.
Aplicaciones Científicas De Investigación
Nutritional Applications
Dietary Significance
9,11-Octadecadienoic acid is essential in human nutrition. It plays a crucial role in maintaining cell membrane integrity and function. As an omega-6 fatty acid, it contributes to the synthesis of eicosanoids, which are signaling molecules involved in inflammatory responses and other physiological processes. Research indicates that a balanced intake of omega-6 fatty acids is vital for cardiovascular health and metabolic regulation.
Functional Foods
The incorporation of 9,11-octadecadienoic acid into functional foods is being explored due to its potential health benefits. Studies suggest that it may help reduce the risk of chronic diseases such as cardiovascular disease and diabetes by improving lipid profiles and reducing inflammation .
Cancer Research
Inhibition of Cancer Stem Cells
Recent studies have highlighted the potential of 9,11-octadecadienoic acid derivatives, particularly 13-oxo-9Z,11E-octadecadienoic acid (a metabolite), as inhibitors of cancer stem cells (CSCs). Research indicates that these compounds can suppress the proliferation of breast cancer stem cells by downregulating c-Myc expression, a transcription factor associated with tumor growth and metastasis . This suggests a promising avenue for developing natural anti-cancer therapies.
Metabolic Disorders
PPARα Activation
9,11-Octadecadienoic acid has been studied for its role as a potent activator of peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα has been linked to improved lipid metabolism and reduced triglyceride levels in the liver. For instance, 13-oxo-9,11-octadecadienoic acid has shown efficacy in ameliorating dyslipidemia and hepatic steatosis in animal models . This mechanism highlights its potential use in treating metabolic disorders such as obesity and type 2 diabetes.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Nutritional Significance | Essential fatty acid for human health; involved in eicosanoid synthesis. |
| Functional Foods | Potential role in reducing chronic disease risk; improves lipid profiles. |
| Cancer Research | Inhibits proliferation of breast cancer stem cells; downregulates c-Myc expression. |
| Metabolic Disorders | Activates PPARα; improves lipid metabolism; reduces triglyceride levels. |
Case Studies
- Breast Cancer Stem Cells : A study demonstrated that treatment with 13-oxo-9Z,11E-octadecadienoic acid significantly reduced mammosphere formation and increased apoptosis among breast cancer stem cells. This points to its potential as a natural compound for targeting aggressive cancer phenotypes .
- Obesity and Dyslipidemia : In a mouse model study, administration of 13-oxo-9,11-octadecadienoic acid resulted in decreased plasma triglycerides and improved glucose tolerance. These findings support its application in managing obesity-related metabolic disorders .
Propiedades
Número CAS |
872-23-1 |
|---|---|
Fórmula molecular |
C18H32O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
(9E,11Z)-octadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7-,10-9+ |
Clave InChI |
JBYXPOFIGCOSSB-UQGDGPGGSA-N |
SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)O |
SMILES isomérico |
CCCCCC/C=C\C=C\CCCCCCCC(=O)O |
SMILES canónico |
CCCCCCC=CC=CCCCCCCCC(=O)O |
Key on ui other cas no. |
1839-11-8 2420-56-6 |
Descripción física |
Liquid |
Sinónimos |
(9Z,11E)-9,11-octadecadienoic acid 9,11-isolinoleic acid 9,11-linoleic acid 9,11-linoleic acid, (E,E)-isomer 9,11-linoleic acid, (E,Z)-isomer 9,11-linoleic acid, (Z,E)-isomer 9,11-linoleic acid, (Z,Z)-isomer 9,11-linoleic acid, potassium salt 9,11-octadecadienoate 9,11-octadecadienoic acid 9-cis-11-trans-octadecadienoic acid c9t11 CLA cis-9-trans-11-octadecadienoic acid octadeca-9,11-dienoic acid rumenic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















